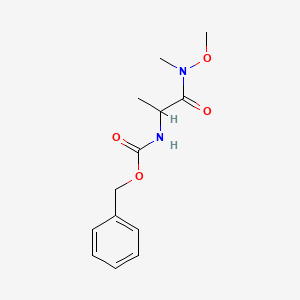

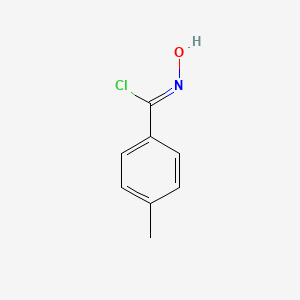

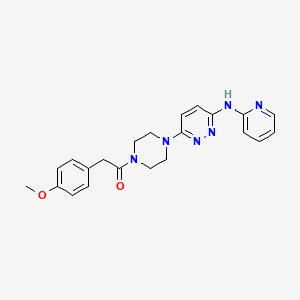

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines, essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, involves the use of amine protecting groups . These groups are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecular structure of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is characterized by the presence of a carbamate group . This group is a key component in the structure of this compound and plays a crucial role in its chemical properties and reactions .Chemical Reactions Analysis

The chemical reactions involving Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate are primarily associated with its role as a protecting group for amines . The carbamate group can be installed and removed under relatively mild conditions . The removal of the carbamate group can be achieved through various methods, including the use of strong acid or heat for the Boc group, and catalytic hydrogenation for the CBz group .Physical And Chemical Properties Analysis

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a solid compound . It is insoluble in water but soluble in organic solvents such as benzene .Applications De Recherche Scientifique

Synthesis of Amides

This compound has been used in the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Antibacterial Activity

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been found to have potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli), respectively .

3. Preparation of Peptides and Their Mimetics N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . The compound Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been used in the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

Mécanisme D'action

The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is related to its function as a protecting group for amines . In this role, it protects the amine group during the synthesis of peptides, preventing unwanted reactions . The carbamate group can be selectively removed under certain conditions, allowing for the controlled synthesis of peptides .

Orientations Futures

The use of carbamates as protecting groups for amines has significant implications for the synthesis of peptides . The ability to install and remove these groups under relatively mild conditions provides a high degree of control over the synthesis process . This could potentially lead to the development of more efficient and versatile methods for peptide synthesis .

Propriétés

IUPAC Name |

benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)